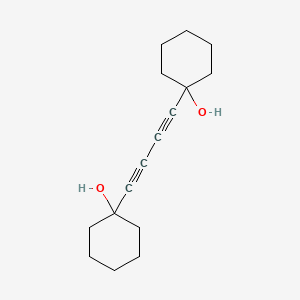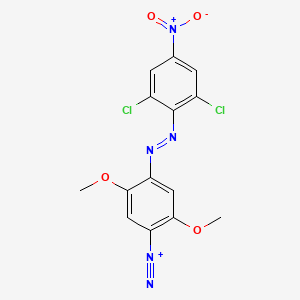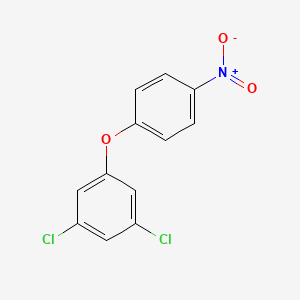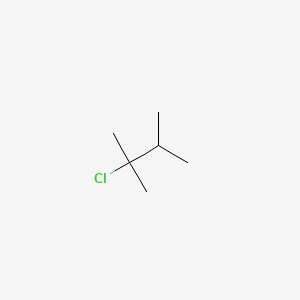![molecular formula C16H15ClO3 B1595606 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 384857-22-1](/img/structure/B1595606.png)
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Vue d'ensemble
Description
The compound “4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde” is a chemical compound with the molecular formula C16H15ClO3 . It has a molecular weight of 290.75 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15ClO3/c1-2-19-16-9-12(10-18)6-7-15(16)20-11-13-4-3-5-14(17)8-13/h3-10H,2,11H2,1H3 . This indicates that the compound has a benzaldehyde core with an ethoxy group at the 3-position and a chlorobenzyl group attached via an ether linkage at the 4-position .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 290.75 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis of CCR5 Antagonists
Several studies have focused on the synthesis of novel CCR5 antagonists using derivatives of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde. These compounds have potential implications in medicinal chemistry, particularly in targeting CCR5, a known chemokine receptor involved in various diseases.
- Bi (2015) discusses the synthesis of a non-peptide CCR5 antagonist using a complex multi-step reaction involving 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene (Bi, 2015).
- Similarly, Cheng De-ju (2014) and Bi (2014) describe the preparation of novel CCR5 antagonists with detailed structural characterizations, suggesting their importance in further drug development (Cheng De-ju, 2014); (Bi, 2014).
Anticancer Activity
Research has also explored the anticancer properties of derivatives of this compound. For instance:
- Lin et al. (2005) investigated benzyloxybenzaldehyde derivatives, including compounds structurally related to this compound, for their anticancer activity against HL-60 cells. They established preliminary structure-activity relationships, noting that certain derivatives exhibited significant activity at low concentrations (Lin et al., 2005).
Photocatalytic Oxidation
The compound and its derivatives have been used in photocatalytic studies:
- Higashimoto et al. (2009) reported the photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds similar to this compound, into corresponding aldehydes. This study highlights the potential application in green chemistry and environmental remediation (Higashimoto et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-3-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-16-9-12(10-18)6-7-15(16)20-11-13-4-3-5-14(17)8-13/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXPCJXNQRPGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342303 | |
| Record name | 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384857-22-1 | |
| Record name | 4-[(3-Chlorophenyl)methoxy]-3-ethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384857-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)methyl]benzoic acid](/img/structure/B1595523.png)


![Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis-](/img/structure/B1595527.png)










